1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide is a complex organic compound notable for its structural features and potential biological activities. The compound consists of a pyrrolidine ring substituted with a benzoxazole moiety and a methanesulfonylphenyl group. Its molecular formula is and has a molecular weight of approximately 385.44 g/mol. This compound belongs to a class of molecules that exhibit diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide can be accomplished through various methods. A typical approach involves the reaction of 2-aminobenzoxazole with 4-methanesulfonylphenyl isocyanate, followed by cyclization to form the desired pyrrolidine structure. Recent advancements in synthetic methodologies emphasize regioselective and enantioselective approaches to enhance yields and minimize by-products.
The molecular structure of 1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide features several key components:
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3
UKBCJGVFXSHWDQ-UHFFFAOYSA-N
.The chemical reactivity of 1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide can be explored through various reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.
The physical properties of 1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide include:
Key chemical properties include:
Relevant data from various analyses indicate that this compound exhibits notable biological activities, particularly in medicinal chemistry contexts.
The applications of 1-(1,3-benzoxazol-2-yl)-N-(4-methanesulfonylphenyl)pyrrolidine-2-carboxamide span various scientific fields:
This compound represents a promising candidate for further investigation in drug development due to its diverse biological activities.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4